(Z)-7-[(1S,2R,3R,4R)-3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
SQ-29548 is a highly selective TP receptor antagonist which binds to the human recombinant TP receptor with a Ki of 4.1 nM. SQ-29548 inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM.
Brand Name:
Vulcanchem
CAS No.:
98672-91-4
VCID:
VC0543750
InChI:
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1
SMILES:
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3
Molecular Formula:
C21H29N3O4
Molecular Weight:
387.5 g/mol
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
CAS No.: 98672-91-4
Inhibitors
VCID: VC0543750
Molecular Formula: C21H29N3O4
Molecular Weight: 387.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 98672-91-4 |
---|---|
Product Name | (Z)-7-[(1S,2R,3R,4R)-3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
Molecular Formula | C21H29N3O4 |
Molecular Weight | 387.5 g/mol |
IUPAC Name | (Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
Standard InChI | InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1 |
Standard InChIKey | RJNDVCNWVBWHLY-OQMICVBCSA-N |
Isomeric SMILES | C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
SMILES | C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Canonical SMILES | C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Appearance | Solid powder |
Description | SQ-29548 is a highly selective TP receptor antagonist which binds to the human recombinant TP receptor with a Ki of 4.1 nM. SQ-29548 inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid SQ 26538 SQ 28053 SQ 29548 SQ-26,538 SQ-26538 SQ-28053 SQ-29548 SQ26,538 SQ26538 |
Reference | 1: Singh J, Seth SD, Manchanda SC, Seth S. Protective actions of a thromboxane receptor antagonist, SQ 29548 on the ischemic myocardium: morphologic and hemodynamic effects. Prostaglandins Leukot Essent Fatty Acids. 1997 Feb;56(2):105-10. PubMed PMID: 9051718. 2: McMahon TJ, Hood JS, Nossaman BD, Hyman AL, Kadowitz PJ. Characterization of thromboxane receptor blocking effects of SQ 29548 in the feline pulmonary vascular bed. J Appl Physiol (1985). 1992 Mar;72(3):1194-200. PubMed PMID: 1533211. |
PubChem Compound | 5311448 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume